molecular formula C13H17N7OS B14277281 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- CAS No. 153429-58-4

1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)-

Cat. No.: B14277281
CAS No.: 153429-58-4
M. Wt: 319.39 g/mol
InChI Key: MFGRHTOXRFZEMI-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazine ring, followed by the introduction of imidazole, morpholine, and thiazolidine groups through various substitution reactions. Common reagents used in these reactions include amines, aldehydes, and thiols, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, acids, and bases under reflux or catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a candidate for drug development, targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole, morpholine, and thiazolidine groups may contribute to binding affinity and specificity, modulating biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperidinyl)-6-(3-thiazolidinyl)
  • 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-pyrrolidinyl)-6-(3-thiazolidinyl)
  • 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-piperazinyl)-6-(3-thiazolidinyl)

Uniqueness

The uniqueness of 1,3,5-Triazine, 2-(1H-imidazol-1-yl)-4-(4-morpholinyl)-6-(3-thiazolidinyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

153429-58-4

Molecular Formula

C13H17N7OS

Molecular Weight

319.39 g/mol

IUPAC Name

4-[4-imidazol-1-yl-6-(1,3-thiazolidin-3-yl)-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C13H17N7OS/c1-2-19(9-14-1)12-15-11(18-3-6-21-7-4-18)16-13(17-12)20-5-8-22-10-20/h1-2,9H,3-8,10H2

InChI Key

MFGRHTOXRFZEMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCSC4

Origin of Product

United States

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